
Methylbis(hydroxymethyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(hydroxymethyl)phosphine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylbis(hydroxymethyl)phosphine can be synthesized through the reaction of tris(hydroxymethyl)phosphine with formaldehyde under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the thermal rearrangement of tris(hydroxymethyl)phosphine in the presence of solvents like dimethyl sulfoxide or acetic acid . This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methylbis(hydroxymethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylbis(hydroxymethyl)phosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: this compound is used in the production of flame retardants and as a stabilizer in polymer chemistry
Mecanismo De Acción
The mechanism of action of methylbis(hydroxymethyl)phosphine involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydroxymethyl groups can undergo further chemical modifications, allowing it to act as a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Tris(hydroxymethyl)phosphine: Similar in structure but with three hydroxymethyl groups.
Bis(hydroxymethyl)methylphosphine oxide: An oxidized form of methylbis(hydroxymethyl)phosphine.
Tris(hydroxypropyl)phosphine: Contains three hydroxypropyl groups instead of hydroxymethyl groups.
Uniqueness: this compound is unique due to its specific combination of a methyl group and two hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
5958-52-1 |
|---|---|
Fórmula molecular |
C3H9O2P |
Peso molecular |
108.08 g/mol |
Nombre IUPAC |
[hydroxymethyl(methyl)phosphanyl]methanol |
InChI |
InChI=1S/C3H9O2P/c1-6(2-4)3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
WFFKVKZKYNJGCV-UHFFFAOYSA-N |
SMILES canónico |
CP(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




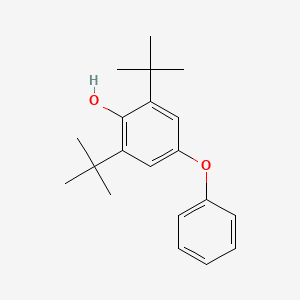
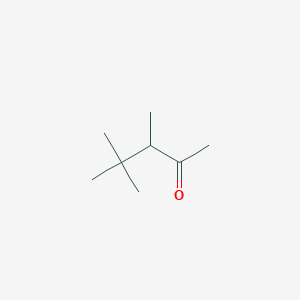

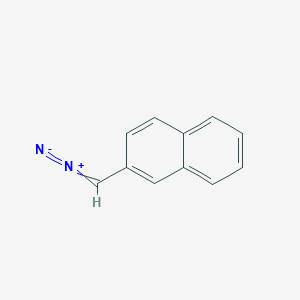
phosphaniumolate](/img/structure/B14736337.png)
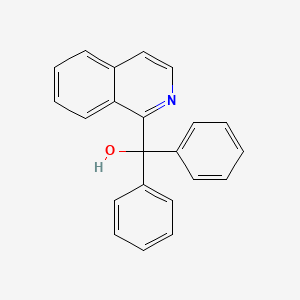
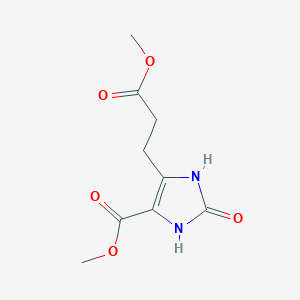
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
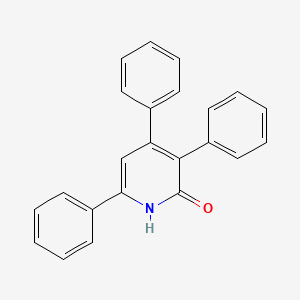

![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
